molecular formula C10H9N3O2 B8321085 5-methyl-4-(3-nitrophenyl)-1-H-imidazole

5-methyl-4-(3-nitrophenyl)-1-H-imidazole

Cat. No.: B8321085
M. Wt: 203.20 g/mol
InChI Key: QWHZFXDGJKJAIV-UHFFFAOYSA-N
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Description

5-Methyl-4-(3-nitrophenyl)-1H-imidazole is a nitro-substituted imidazole derivative characterized by a methyl group at position 5 and a 3-nitrophenyl group at position 4 of the imidazole core.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-methyl-4-(3-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C10H9N3O2/c1-7-10(12-6-11-7)8-3-2-4-9(5-8)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

QWHZFXDGJKJAIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 5-methyl-4-(3-nitrophenyl)-1H-imidazole, differing primarily in substituents or additional functional groups:

Compound Name Substituents (Imidazole Positions) Key Functional Groups Melting Point (°C) Biological Activity (If Reported) Reference ID
4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole 4-Methyl, 1-(3-nitro-5-CF3-phenyl) Nitro, Trifluoromethyl Not reported Not reported
5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol 5-(3-Nitrophenyl), 1-(4-CF3O-phenyl), 2-thiol Nitro, Trifluoromethoxy, Thiol Not reported Not reported
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole 7-Chloro-indole, 3-(imidazolyl-indole) Chloro, Indole Not reported Not reported
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate 2-(4-Fluorophenyl), 1,4-diphenyl, 5-carboxylate Fluoro, Carboxylate 119–120 Antimicrobial (implied)
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 1-(3-Methoxyphenyl), 4,5-dimethyl, 2-phenyl Methoxy, Methyl Not reported Structural studies only

Key Observations from Structural Comparisons

Electron-Withdrawing vs. Trifluoromethyl and trifluoromethoxy groups () further amplify electron withdrawal, which may influence reactivity in nucleophilic substitution or catalysis.

Impact on Physical Properties :

  • Melting points vary significantly: Carboxylate-substituted imidazoles () exhibit lower melting points (115–158°C), while halogenated analogs (e.g., chloro/bromo-indole derivatives in ) often exceed 200°C due to increased molecular symmetry and intermolecular interactions.

Synthetic Methodologies :

  • The target compound’s synthesis may involve condensation of an aldehyde with amines or nitroarylation, akin to methods for 3-substituted imidazoles in .
  • In contrast, carboxylate-substituted imidazoles () employ three-component tandem reactions, highlighting divergent synthetic pathways based on substituent complexity.

Spectroscopic Signatures: Nitro groups typically show strong IR absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO2 stretching), consistent with analogs in . $ ^1 \text{H NMR} $ signals for aromatic protons in 3-nitrophenyl derivatives are expected downfield (δ 8.0–8.5 ppm), similar to observations in .

Resistance mechanisms in methylating agents (e.g., DTIC in ) underscore the pharmacological relevance of imidazole derivatives, though nitro groups may alter metabolic pathways.

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